2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Overview
Description
2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C10H9ClN2OS and its molecular weight is 240.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as inhibitors ofCDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is a potential therapeutic target for cancer treatment .
Mode of Action
For instance, certain pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have demonstrated inhibitory activity against CDK2 with IC50 values ranging from 0.057 ± 0.003 to 0.119 ± 0.007 μM .
Biochemical Pathways
It’s worth noting that inhibition of cdk2, as seen with similar compounds, can lead to alterations in cell cycle progression and induction of apoptosis within cells . This suggests that the compound could potentially affect pathways related to cell cycle regulation and apoptosis.
Result of Action
Similar compounds have shown significant cytotoxic activities against various cancer cell lines . For instance, certain pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .
Biochemical Analysis
Biochemical Properties
2-(Chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including phosphodiesterase 10A (PDE10A), which is involved in the regulation of cyclic nucleotides such as cAMP and cGMP . The compound inhibits PDE10A, leading to increased levels of these cyclic nucleotides, which in turn modulate neuronal signal transduction and synaptic transmission . Additionally, it forms hydrogen bonds with specific amino acid residues in the active site of PDE10A, enhancing its inhibitory activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic activity, particularly against prostate cancer (PC3) and lung carcinoma (A549) cell lines . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PDE10A by this compound leads to alterations in the cAMP/PKA signaling pathway, which affects cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PDE10A, forming hydrogen bonds with residues such as ASN226, THR187, and ASP228 . This binding inhibits the enzyme’s activity, leading to increased levels of cAMP and cGMP. The compound also affects gene expression by modulating the phosphorylation of dopamine- and cAMP-regulated neuronal phosphoprotein (DARPP-32), which plays a role in neuronal signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of PDE10A, resulting in long-term changes in cellular signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, toxic effects have been observed, including adverse impacts on liver and kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, it affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its therapeutic efficacy. The compound’s distribution is influenced by factors such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can interact with signaling proteins .
Properties
IUPAC Name |
10-(chloromethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c11-4-7-12-9(14)8-5-2-1-3-6(5)15-10(8)13-7/h1-4H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTAXGCADIGOSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)NC(=N3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367904 | |
Record name | STK648431 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91225-70-6 | |
Record name | STK648431 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.